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Compound of Interest

Compound Name: (Rac)-Cotinine-d7

Cat. No.: B12412756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and

common applications of (Rac)-Cotinine-d7, a deuterated isotopologue of cotinine. Given its

widespread use as an internal standard, this document details a representative analytical

methodology and explores the biochemical context of its application.

Core Chemical Properties and Structure
(Rac)-Cotinine-d7 is a synthetically modified version of cotinine where seven hydrogen atoms

have been replaced by their heavier isotope, deuterium. This isotopic labeling results in a

higher molecular weight compared to the endogenous compound, a critical feature for its use in

mass spectrometry-based quantification. While specific experimental data for a singular d7

variant is not aggregated in single sources, the properties can be inferred from data on related

deuterated analogs and the parent compound. The most common deuteration pattern for a d7

analog would involve deuteration of the N-methyl group (d3) and the pyridine ring (d4).

Chemical Structure
The foundational structure of (Rac)-Cotinine-d7 is the cotinine molecule, which is the primary

metabolite of nicotine. The deuteration does not alter the chemical reactivity but provides a

distinct mass signature.

IUPAC Name: 1-(methyl-d3)-5-(pyridin-3-yl-2,4,5,6-d4)pyrrolidin-2-one
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SMILES String: [2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2C([2H])([2H])[2H])[2H]

Below is a visualization of the chemical structure of (Rac)-Cotinine-d7.

Caption: Chemical structure of (Rac)-Cotinine-d7.

Physicochemical Properties
The following table summarizes the key physicochemical properties of (Rac)-Cotinine and its

deuterated analogs. Data for the d7 variant is estimated based on available information for d3

and d4 analogs.

Property Value Source

Molecular Formula C₁₀H₅D₇N₂O Inferred

Molecular Weight 183.27 g/mol Calculated

CAS Number Not available for d7 N/A

(Rac)-Cotinine-d3 CAS 110952-70-0 [1]

(Rac)-Cotinine-d4 CAS 350818-68-7 [2]

Appearance Likely a solid [1]

Solubility (Cotinine-d3)

DMF: 30 mg/ml, DMSO: 30

mg/ml, Ethanol: 30 mg/ml,

PBS (pH 7.2): 10 mg/ml

[1]

Boiling Point (Cotinine) 210-211 °C at 6 mm Hg [3]

LogP (Cotinine) -0.3

Biochemical Context: Nicotine Metabolism
(Rac)-Cotinine-d7 is primarily utilized in studies related to nicotine exposure and metabolism.

Nicotine is extensively metabolized in the liver, with approximately 70-80% being converted to

cotinine. This metabolic pathway is primarily mediated by the cytochrome P450 enzyme

system, specifically CYP2A6. The stability and longer half-life of cotinine compared to nicotine

make it an excellent biomarker for assessing tobacco use and exposure to secondhand smoke.
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The following diagram illustrates the major metabolic pathway from nicotine to cotinine.
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Click to download full resolution via product page

Caption: Major metabolic pathway of nicotine to cotinine.

Experimental Protocols: Quantification of Cotinine
using (Rac)-Cotinine-d7
(Rac)-Cotinine-d7 is most commonly employed as an internal standard in quantitative

analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS),

for the determination of cotinine in biological matrices like plasma, urine, and saliva. The use of

a deuterated internal standard is crucial for correcting for matrix effects and variations in

sample preparation and instrument response, thereby ensuring high accuracy and precision.

Representative Experimental Protocol: LC-MS/MS
Analysis of Cotinine in Human Plasma
This protocol is a representative example and may require optimization for specific laboratory

conditions and instrumentation.

1. Materials and Reagents:

(Rac)-Cotinine-d7 (Internal Standard)
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Cotinine (Analytical Standard)

Human Plasma (Blank)

Acetonitrile (LC-MS Grade)

Methanol (LC-MS Grade)

Formic Acid

Water (LC-MS Grade)

Solid Phase Extraction (SPE) Cartridges

2. Preparation of Standards and Quality Controls:

Prepare stock solutions of cotinine and (Rac)-Cotinine-d7 in methanol.

Prepare a series of calibration standards by spiking blank human plasma with known

concentrations of cotinine.

Prepare quality control (QC) samples at low, medium, and high concentrations in the same

manner.

Add a fixed concentration of the (Rac)-Cotinine-d7 internal standard solution to all

calibration standards, QC samples, and unknown samples.

3. Sample Preparation (Solid Phase Extraction):

Condition the SPE cartridges with methanol followed by water.

Load the plasma samples (to which the internal standard has been added) onto the SPE

cartridges.

Wash the cartridges with a weak organic solvent to remove interferences.

Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile).

Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

Liquid Chromatography (LC):

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A suitable gradient to separate cotinine from matrix components.

Flow Rate: e.g., 0.4 mL/min.

Injection Volume: e.g., 5 µL.

Tandem Mass Spectrometry (MS/MS):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Cotinine: e.g., m/z 177.1 -> 80.1

(Rac)-Cotinine-d7: e.g., m/z 184.1 -> 80.1 (Note: exact m/z will depend on the specific

d7 isotopologue)

5. Data Analysis:

Construct a calibration curve by plotting the peak area ratio of cotinine to (Rac)-Cotinine-d7
against the concentration of the calibration standards.

Determine the concentration of cotinine in the QC and unknown samples by interpolating

their peak area ratios from the calibration curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12412756?utm_src=pdf-body
https://www.benchchem.com/product/b12412756?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12412756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates a typical workflow for this analytical method.

Analytical Workflow
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Caption: Workflow for cotinine quantification using an internal standard.

Conclusion
(Rac)-Cotinine-d7 is an indispensable tool for researchers in the fields of toxicology,

pharmacology, and clinical chemistry. Its use as an internal standard in mass spectrometry-

based methods allows for the highly accurate and precise quantification of cotinine, a key
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biomarker of nicotine exposure. The methodologies outlined in this guide provide a framework

for the application of (Rac)-Cotinine-d7 in a research setting. As with any analytical method,

proper validation and adherence to quality control procedures are paramount to obtaining

reliable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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